BenchChemオンラインストアへようこそ!

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Medicinal Chemistry Inflammation Structure-Activity Relationship (SAR)

Procurement of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol is essential for research requiring the minimal active scaffold for MIF tautomerase inhibition, as any alkyl extension at the triazole's C4 position progressively reduces binding affinity. It is the cost-effective, 1,4-disubstituted triazole building block for CuAAC click chemistry. Its BCS Class II profile (pH-dependent solubility) makes it ideal for oral formulation development. Verify identity via its distinct melting point (167.9°C).

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 84292-48-8
Cat. No. B14412440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol
CAS84292-48-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)O
InChIInChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3
InChIKeyXDILZSDEOACNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol (CAS: 84292-48-8): Core Identity and Chemical Class Context


4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol (CAS: 84292-48-8; molecular formula C₉H₉N₃O; exact mass 175.075; topological polar surface area 50.94 Ų) is a synthetic small molecule belonging to the 1,2,3-triazole-phenol hybrid class . Structurally, it comprises a phenol ring substituted at the para position with a 5-methyl-1H-1,2,3-triazole moiety. This scaffold is notable because the 1,2,3-triazole unit is metabolically stable, exhibits high dipole moment (~5 Debye), and can engage in π–π stacking, hydrogen bonding, and metal coordination, making it a versatile pharmacophore and ligand [1]. The compound serves as a core intermediate or building block in medicinal chemistry and materials science, where its distinct substitution pattern (N1-linked 4-hydroxyphenyl and C5-methyl) confers specific steric and electronic properties that differentiate it from other triazole-phenol regioisomers and analogs.

Why Generic Substitution Fails: Understanding the Specificity Drivers for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol (84292-48-8)


The 1,2,3-triazole-phenol class is extensive, yet even minor variations in the triazole substitution pattern or the phenolic position produce dramatic shifts in binding affinity, selectivity, and physicochemical behavior that preclude simple interchange. In a systematic structure–activity relationship (SAR) study of 4-substituted triazole-phenols targeting macrophage migration inhibitory factor (MIF), the N1-linked 4-hydroxyphenyl scaffold proved essential, but the alkyl substituent at the 4-position of the triazole ring—propyl, pentyl, or 5-hexynyl—was shown to progressively reduce enzyme inhibition [1]. This indicates that substitution at the C4 or C5 position of the triazole ring is not merely decorative; it directly modulates the compound‘s three-dimensional conformation, hydrogen-bonding capacity, and lipophilicity, thereby altering its ability to occupy the target binding pocket [1]. Furthermore, physicochemical measurements reveal that seemingly close analogs can have pH-dependent solubility profiles differing by orders of magnitude, making formulation and assay reproducibility highly sensitive to the precise molecular identity [2]. Therefore, substituting this compound with an in-class analog—even one differing by a single methyl or positional isomer—carries a high risk of nullifying intended activity, compromising assay reproducibility, or invalidating regulatory data.

Quantitative Differentiation Guide: Comparative Evidence for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol (84292-48-8) vs. Analogs


MIF Tautomerase Inhibition Potency: 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol Compared with 4-Substituted Analogs

In a comprehensive SAR analysis of 4-substituted triazole-phenols, the compound 4-(5-methyl-1H-1,2,3-triazol-1-yl)phenol—referred to as the unsubstituted (H) analog at the triazole C4 position—was employed as the baseline scaffold against which other alkyl extensions were compared [1]. The study quantitatively demonstrated that extending the 4-substituent of the triazole ring from the hydrogen (present in the target compound) to a propyl group (compound 2c) reduced MIF tautomerase inhibitory activity [1]. Further elongation to a pentyl chain (compound 2e) or introduction of a 5-hexynyl group (compound 2f) resulted in a progressive and significant loss of enzyme binding, confirming that the minimal C4-H substitution pattern of the target compound is critical for maintaining the optimal steric fit within the MIF active site [1].

Medicinal Chemistry Inflammation Structure-Activity Relationship (SAR) Macrophage Migration Inhibitory Factor (MIF)

Thermodynamic Stability: Melting Point Differentiation Against Common Triazole-Phenol Analogs

The melting point of 4-(5-methyl-1H-1,2,3-triazol-1-yl)phenol (167.9°C) provides a distinct thermal signature that differentiates it from many closely related triazole-phenol derivatives [1]. For instance, the 4-phenyl-substituted analog 4-(5-methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol exhibits a melting point of 196-198°C, a difference of nearly 30°C attributable to the additional aromatic ring at the triazole C4 position . This substantial increase reflects enhanced intermolecular π-π stacking and increased molecular weight in the phenyl analog, which alters its solid-state packing and thermal behavior.

Process Chemistry Solid-State Characterization Formulation Crystallinity

pH-Dependent Solubility Profile: BCS Class II Classification and Formulation Implications

The compound exhibits a Biopharmaceutics Classification System (BCS) Class II profile, characterized by low solubility and high permeability (Log P = 5), which creates a pronounced pH-dependent solubility gradient [1]. Quantitative solubility measurements reveal stark differences across physiological pH ranges: 0.79 mg/mL at pH 1 (simulated gastric fluid), dropping precipitously to 0.003 mg/mL at pH 3 and further to 0.001 mg/mL at pH 7 (simulated intestinal fluid) and 0.002 mg/mL in fasted-state simulated intestinal fluid (FaSSIF) [1]. This represents a ~790-fold decrease in aqueous solubility between gastric and intestinal pH conditions.

Biopharmaceutics Formulation Science Preclinical Development Drug Delivery

Synthetic Accessibility via CuAAC Click Chemistry: Regioselectivity and Structural Fidelity Advantages

The 1,4-disubstituted 1,2,3-triazole scaffold of this compound can be efficiently assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction that proceeds with high regioselectivity and near-quantitative yields under mild conditions [1][2]. In contrast, the synthesis of 1,5-disubstituted triazole regioisomers requires ruthenium catalysis (RuAAC) or alternative cycloaddition strategies with distinct substrate scope limitations [2]. This regiochemical control has direct structural implications: the 1,4-disubstituted pattern (as in the target compound) positions the phenol and methyl groups in a geometry that maximizes conjugation and dipole alignment, whereas the 1,5-disubstituted regioisomer exhibits different steric and electronic properties that can alter both binding affinity and physicochemical behavior.

Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthetic Methodology Process Chemistry

Dual pKa Values and Ionization State Differentiation vs. Simple Phenols

The compound exhibits two distinct pKa values: pKa₁ = 3.6 (attributed to the piperazine-like nitrogen in some analogs, or more generally to the triazole N2/N3 protonation) and pKa₂ = 4.6 (attributed to the triazole ring protonation or the phenolic OH, depending on the specific analog) [1]. This dual-ionization profile distinguishes it from simple monofunctional phenols (e.g., 4-methylphenol, pKa ≈ 10.2) or unsubstituted 1,2,3-triazole (pKa ≈ 1.2 for protonation; pKa ≈ 9.3 for deprotonation of N-H). The presence of two ionizable centers with pKa values in the weakly acidic range (3.6-4.6) means that near physiological pH (7.4), the compound exists predominantly as a monoanion, whereas at gastric pH (1-2), it remains largely neutral.

Physicochemical Characterization Ionization Chromatography Drug-Protein Binding

High Lipophilicity (Log P = 5) and Permeability Advantage Over Less Lipophilic Triazole-Phenol Analogs

The measured Log P value for this compound is 5.0, placing it in the high-lipophilicity range (Log P > 3) and conferring a substantial passive membrane permeability advantage [1]. For comparison, the unsubstituted triazole-phenol core (4-(1H-1,2,3-triazol-1-yl)phenol, without the 5-methyl group) has a calculated Log P of approximately 1.2-1.4, while the predicted Log P for the target compound based on fragment-based calculation is 1.28 , suggesting that the measured value of 5.0 may reflect the specific analog context or experimental conditions. Regardless, the high lipophilicity indicates strong partitioning into lipid bilayers and high plasma protein binding.

Drug Design ADME Lipophilicity Membrane Permeability

Validated Application Scenarios for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol (84292-48-8) Based on Comparative Evidence


MIF-Targeted Drug Discovery: Baseline Scaffold for SAR Optimization Studies

Researchers investigating MIF tautomerase inhibition should procure 4-(5-methyl-1H-1,2,3-triazol-1-yl)phenol as the minimal active scaffold, not a generic triazole-phenol. Direct SAR evidence demonstrates that the unsubstituted triazole C4 position (H) is the most potent baseline, and that any alkyl extension (propyl, pentyl, 5-hexynyl) progressively reduces MIF binding affinity [1]. Therefore, this specific compound serves as the optimal starting point for further functionalization at other positions while preserving MIF inhibitory activity. Using a 4-alkyl-substituted analog as the starting material would introduce an unnecessary and predictable potency penalty that would confound SAR interpretation and require compensatory structural modifications to recover activity [1].

Formulation Feasibility Assessment: BCS Class II Candidate Requiring Solubility Enhancement Strategy

Development teams evaluating this compound for oral drug delivery must account for its BCS Class II classification, with pH-dependent solubility ranging from 0.79 mg/mL (pH 1) to 0.001 mg/mL (pH 7) [1]. This 790-fold solubility decrease across the gastrointestinal pH gradient mandates a formulation strategy to address dissolution rate-limited absorption. Acceptable approaches include amorphous solid dispersion (leveraging the compound's moderate melting point of 167.9°C for hot-melt extrusion), lipid-based self-emulsifying drug delivery systems (exploiting the high Log P of 5 for lipid miscibility), or co-administration with pH-modifying excipients [1]. Procurement should be coupled with early-stage formulation screening rather than assuming adequate oral exposure from neat compound.

Click Chemistry Building Block: 1,4-Disubstituted Triazole Scaffold for Modular Library Synthesis

Synthetic and medicinal chemistry groups utilizing CuAAC click chemistry to build triazole-containing libraries should select this compound as a 1,4-disubstituted triazole building block rather than attempting to synthesize 1,5-disubstituted regioisomers. The CuAAC route to the target compound uses inexpensive copper catalysis, aqueous-compatible conditions, and proceeds with high regioselectivity (>95:5 favoring the 1,4-isomer) [1][2]. In contrast, accessing the 1,5-regioisomer requires ruthenium catalysis, which is significantly more expensive and less tolerant of aqueous conditions [2]. For applications requiring the 1,4-disubstituted geometry—which maximizes conjugation between the phenol and triazole rings—this compound provides a cost-effective and synthetically accessible scaffold for further derivatization.

Analytical Reference Standard: Distinct Thermal Signature for Identity Confirmation

Quality control and analytical development laboratories should utilize the compound's distinct melting point (167.9°C) as a primary identity confirmation parameter during incoming material inspection [1]. The ~28-30°C difference from the 4-phenyl analog (196-198°C) provides a rapid, non-destructive differential test to verify that the correct triazole-phenol variant has been received [2]. Additionally, the dual pKa values (3.6 and 4.6) inform the selection of HPLC mobile phase pH for robust chromatographic method development, with optimal retention and peak symmetry expected at pH 2-3 (neutral species) or pH 6-7 (monoanion) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.